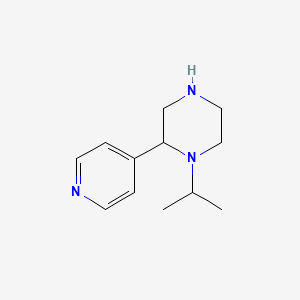

1-Isopropyl-2-(4-pyridyl)piperazine

Description

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-propan-2-yl-2-pyridin-4-ylpiperazine |

InChI |

InChI=1S/C12H19N3/c1-10(2)15-8-7-14-9-12(15)11-3-5-13-6-4-11/h3-6,10,12,14H,7-9H2,1-2H3 |

InChI Key |

RJZBKZSPBSLQSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCNCC1C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Isopropyl-2-(4-pyridyl)piperazine

General Synthetic Strategy

The synthesis of this compound generally involves the functionalization of the piperazine ring through nucleophilic substitution or reductive amination reactions, starting from appropriately substituted piperazine or pyridine precursors. Key steps include the introduction of the isopropyl group on the nitrogen atom of the piperazine and the attachment of the 4-pyridyl substituent at the 2-position of the ring.

Synthetic Routes from Piperazine Derivatives

Alkylation of Piperazine with Isopropyl Halides

One common method is the alkylation of piperazine with isopropyl halides (e.g., isopropyl bromide or chloride) under basic conditions to selectively introduce the isopropyl group at the nitrogen atom. This reaction is typically carried out in an inert solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to deprotonate the piperazine nitrogen.

Coupling with 4-Pyridyl Halides or Derivatives

Subsequent introduction of the 4-pyridyl group can be achieved by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) involving 4-halopyridines or pyridyl boronic acids. This step installs the pyridyl substituent at the 2-position of the piperazine ring.

Alternative Method: Reductive Amination

An alternative approach involves reductive amination between 4-pyridinecarboxaldehyde and 1-isopropylpiperazine. This method uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the C-N bond between the aldehyde and the piperazine nitrogen, yielding this compound.

Process Optimization and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of piperazine | Isopropyl bromide, K2CO3 | Acetonitrile | 25-60 °C | 70-85 | Selective monoalkylation achievable with controlled stoichiometry |

| Coupling with 4-halopyridine | Pd catalyst, base (NaOtBu), ligand | Toluene/DMF | 80-110 °C | 65-80 | Buchwald-Hartwig amination provides high selectivity |

| Reductive amination | 4-Pyridinecarboxaldehyde, NaBH(OAc)3 | Dichloromethane | Room temp | 75-90 | Mild conditions, fewer side products |

Patent-Reported Processes

A patent (AU2009329295B2) describes a process for preparing piperazine compounds involving the reaction of substituted piperazines with carbonic acid derivatives in the presence of a base and inert solvent, followed by amine addition to form the target compound and its salts. Although the patent focuses on related piperazine derivatives, the methodology can be adapted for this compound synthesis by selecting appropriate substituents and reaction conditions.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Alkylation + Coupling | Well-established, high selectivity | Requires palladium catalysts, multiple steps | 65-85 | Industrially feasible |

| Reductive Amination | Mild conditions, fewer by-products | Sensitive to moisture, requires careful reagent handling | 75-90 | Suitable for lab scale |

| Hydrolysis + Functionalization | Useful for functional group transformations | Longer reaction times, harsher conditions | Variable | More complex |

Research Findings and Notes

- The choice of solvent and base significantly affects the selectivity and yield of alkylation and coupling reactions.

- Palladium-catalyzed cross-coupling is preferred for attaching pyridyl groups due to its tolerance of functional groups and high regioselectivity.

- Reductive amination offers a straightforward route with fewer purification steps but requires careful control of reaction parameters.

- Patent literature suggests that formation of hydrochloride salts of the piperazine derivatives enhances stability and facilitates isolation.

- Hydrolysis methods reported for related compounds provide alternative routes to functionalized piperazines but are less commonly applied directly to this compound.

Chemical Reactions Analysis

Types of Reactions

“MFCD26601908” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

“MFCD26601908” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which “MFCD26601908” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems, resulting in the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Type

Pyridyl Positional Isomers :

- 3-Pyridyl vs. 4-Pyridyl : In mGlu1 negative allosteric modulators (NAMs), the 3-pyridyl analog (compound 36) exhibited superior potency (IC₅₀ = 0.23 µM) compared to the 4-pyridyl analog (compound 38, IC₅₀ = 5.2 µM), highlighting the critical role of substituent orientation .

- Antitubercular Activity : Para-substituted 4-pyridyl piperazine derivatives (e.g., compound D10, MIC = 1–4 µg/mL) showed reduced activity compared to 4-fluorophenyl analogs (D12, MIC = 0.0625 µg/mL), emphasizing the impact of aromatic vs. heteroaromatic groups .

- Alkyl vs. Aryl Substituents: Isopropyl vs. Hydrogen Bonding: Replacing the N-H group in ethyl piperazine with CH₂ or O abolished antiviral activity, underscoring the necessity of hydrogen-bond-donating amine functionalities .

Spacer Effects on Physicochemical Properties

- Ethylene/Methylene Spacers: Piperazine derivatives with ethylene spacers between the core scaffold and substituents (e.g., quinolones) demonstrated improved aqueous solubility (80+ µM) and higher pKa (~6–7) compared to directly attached analogs (solubility <20 µM, pKa <3.8) .

Metabolic Stability and Solvent Effects

- Metabolic Hotspots : Piperazine rings are susceptible to oxidation and deethylation. Isosteric replacement (e.g., with bicyclic amines) can reduce clearance and improve metabolic stability .

- Solvent Interactions : Solvent polarity significantly affects NH stretching vibrations in 1-(4-pyridyl)piperazine, as shown by DFT studies correlating solvent acceptor numbers (AN) with ν(NH) frequencies .

Data Tables

Table 2: Physicochemical Properties of Piperazine Analogs

| Compound Type | Spacer | Aqueous Solubility (µM) | Calculated pKa | Metabolic Stability |

|---|---|---|---|---|

| Ethylene-spacer (8ac) | Ethylene | >80 | 6–7 | Moderate |

| Direct attachment (8a) | None | <20 | <3.8 | Low |

| 1-(4-Pyridyl)piperazine | None | Variable* | ~6.5† | Low |

*Solubility influenced by solvent polarity . †Estimated based on structural similarity to 8ac .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isopropyl-2-(4-pyridyl)piperazine, and how can reaction conditions impact yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling 4-pyridyl groups with isopropyl-substituted piperazine precursors. Key steps include nucleophilic substitution or reductive amination. Reaction conditions (e.g., solvent polarity, temperature, and pH) must be optimized to avoid side products like N-oxide derivatives. For example, in analogous piperazine syntheses, temperatures between 60–80°C in aprotic solvents (e.g., DCM) improve yields .

- Characterization : Confirmation of structure via -NMR (e.g., distinct shifts for pyridyl protons at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) is critical .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Safety Protocols : Based on structurally similar piperazines, this compound may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Store under inert gas (e.g., argon) at 2–8°C to prevent degradation .

- Stability : Monitor for oxidative decomposition via TLC or HPLC. Piperazine derivatives with pyridyl groups are prone to hydrolysis under acidic conditions; neutral pH buffers are recommended .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

- Key Techniques :

- NMR : -NMR to confirm substitution patterns on the piperazine ring (e.g., isopropyl CH groups at δ 20–25 ppm) .

- FT-IR : Peaks near 1600 cm for pyridyl C=N stretching .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] ions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Approach : Use molecular docking (e.g., AutoDock Vina) to simulate binding to target receptors (e.g., serotonin or dopamine receptors). Pyridyl and piperazine moieties often interact with aromatic residues in binding pockets. MD simulations (AMBER/CHARMM) can assess stability of ligand-receptor complexes .

- Validation : Compare computational predictions with in vitro assays (e.g., radioligand binding assays for receptor affinity) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar piperazines?

- Case Example : Discrepancies in IC values for receptor binding may arise from assay conditions (e.g., buffer ionic strength, cell line variability). Standardize protocols using reference compounds (e.g., ketanserin for 5-HT assays) and validate via orthogonal methods (e.g., functional cAMP assays) .

- Data Normalization : Express activity as % inhibition relative to controls and apply statistical corrections (e.g., Bonferroni for multiple comparisons) .

Q. How do structural modifications (e.g., substituent position, steric bulk) influence the compound’s pharmacokinetics?

- Lipophilicity : The isopropyl group enhances logP compared to methyl analogs, potentially improving blood-brain barrier penetration. Quantify via shake-flask method or HPLC-derived logD .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Pyridyl groups may reduce first-pass metabolism compared to phenyl analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Stereocontrol : Use chiral catalysts (e.g., BINAP-ruthenium complexes) for asymmetric hydrogenation of intermediate imines. Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

- Purification : Simulated moving bed (SMB) chromatography or crystallization with chiral resolving agents (e.g., tartaric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.